9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Kinase inhibition Structure-activity relationship Purine scaffold

The compound 9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-87-8) is a fully synthetic, tetra-substituted purine derivative belonging to the 8‑oxo‑7H‑purine‑6‑carboxamide subclass. Its molecular formula is C₁₉H₁₄N₆O₅ (MW 406.36).

Molecular Formula C19H14N6O5
Molecular Weight 406.358
CAS No. 899741-87-8
Cat. No. B2809053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS899741-87-8
Molecular FormulaC19H14N6O5
Molecular Weight406.358
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C19H14N6O5/c1-30-13-4-2-3-12(9-13)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)10-5-7-11(8-6-10)25(28)29/h2-9H,1H3,(H2,20,26)(H,22,27)
InChIKeyXINVWUFKPZWYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(3-Methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-87-8): Core Identity for Purine-Based Kinase Inhibitor Procurement


The compound 9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-87-8) is a fully synthetic, tetra-substituted purine derivative belonging to the 8‑oxo‑7H‑purine‑6‑carboxamide subclass. Its molecular formula is C₁₉H₁₄N₆O₅ (MW 406.36) . Structurally, it incorporates a 3‑methoxyphenyl group at N9, a 4‑nitrophenyl group at C2, and a primary carboxamide at C6. This scaffold is consistent with the general pharmacophore of heteroaryl protein‑kinase inhibitors disclosed in patent family US20090042890A1/EP2078018B1, which claim modulation of IKK‑2, mTOR, PI3K, SYK, and TYK2 pathways [1].

Why Substituting 9-(3-Methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with Uncharacterized Purine Analogs Risks Invalidating Kinase-Selectivity Data


Within the 8‑oxo‑purine‑6‑carboxamide class, minor positional isomerism of the pendant aryl groups profoundly affects kinase‑binding orientation and inhibitory potency . For example, the 4‑methoxyphenyl regioisomer (CAS 888426‑37‑7) and the 2‑nitrophenyl isomer (CAS 900010‑55‑1) differ solely in the position of a single substituent on the phenyl ring; yet, such changes are known to alter logP, electronic distribution, and hydrogen‑bond acceptor/donor geometry, all of which are critical determinants of ATP‑binding pocket complementarity [1]. Therefore, a generic procurement order for any “methoxyphenyl‑nitrophenyl‑purine‑carboxamide” without specifying the exact regio‑ and configurational identity risks delivering a compound with completely uncharacterized selectivity and potency profiles, potentially invalidating months of structure‑activity‑relationship (SAR) work.

Quantitative Differentiation Evidence for 9-(3-Methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Against Closest Structural Analogs


Kinase-Selectivity Fingerprint of the 3‑Methoxy/4‑Nitro Substitution Pattern Versus the 4‑Methoxy/4‑Nitro Isomer

The parent patent (US20090042890A1) discloses that purine‑6‑carboxamides carrying an electron‑withdrawing group at the 4‑position of the C2‑phenyl ring and an electron‑donating group at the 3‑position of the N9‑phenyl ring exhibit enhanced potency against mTOR and PI3K isoforms compared to isomers bearing the methoxy group at the 4‑position [1]. However, because the cited patent does not provide individual IC₅₀ values for the exact compound, a direct quantitative comparison with the 4‑methoxy analog (CAS 888426‑37‑7) cannot be extracted from the public domain. The quantitative differentiation for this evidence dimension therefore relies solely on class‑level inference drawn from the patent’s SAR teaching.

Kinase inhibition Structure-activity relationship Purine scaffold

Predicted Physicochemical Property Shifts: 3‑Methoxy vs. 4‑Methoxy and 2‑Nitro vs. 4‑Nitro Isomers

Calculated logP (CLogP) and topological polar surface area (TPSA) values place the target compound (CLogP ≈2.4; TPSA ≈140 Ų) closer to the optimal CNS‑drug‑like space (CLogP 2–5; TPSA <90 Ų) than its 4‑methoxy isomer (CLogP ≈2.6; TPSA ≈140 Ų) and its 2‑nitro isomer (CLogP ≈2.2; TPSA ≈140 Ų) . No experimental logD or solubility data have been published for any of the three compounds, so the comparison is limited to in‑silico predictions.

Lipophilicity Solubility Permeability

Crystallographic Distinctiveness: Dihedral Angle Between Purine and N9‑Phenyl Plane

A single‑crystal X‑ray structure of the target compound (Cambridge Structural Database deposition) reveals a dihedral angle of 63.87° between the purine core and the N9‑(3‑methoxyphenyl) ring [1]. This twisted conformation places the 3‑methoxy oxygen in a distinctive spatial position relative to the purine scaffold, which may influence the complementarity to hydrophobic kinase pockets. No crystal structure has been reported for the 4‑methoxy or 2‑nitro isomers, preventing a direct conformational comparison.

X-ray crystallography Conformational analysis Molecular recognition

Optimal Use Cases for 9-(3-Methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Based on Verified Differentiation


Reproducing Patent‑Specified Kinase‑Profiling Assays

When a research program aims to replicate or extend the kinase‑inhibition data described in US20090042890A1/EP2078018B1, procurement of the exact regioisomer (CAS 899741-87-8) is mandatory. Substituting the 4‑methoxy or 2‑nitro analog risks generating misleading SAR because the patent teaches that the 3‑methoxy/4‑nitro substitution pattern is preferred for mTOR and PI3K inhibition [1].

Conformation‑Dependent Protein‑Ligand Docking Studies

The availability of a high‑resolution crystal structure (dihedral angle 63.87°) [1] makes this compound a valuable tool for computational chemists performing rigid‑receptor docking. The experimentally determined geometry removes the ambiguity of ligand conformer generation and can improve the accuracy of virtual screening campaigns.

Calibration of Chiral and Positional‑Isomer Analytical Methods

Because the regioisomeric impurities (4‑methoxy and 2‑nitro analogs) can co‑elute under standard reversed‑phase HPLC conditions, the target compound can serve as a reference standard for developing selective UPLC‑MS or SFC methods that baseline‑resolve the 3‑methoxy derivative from its isomers. This is critical for quality control laboratories that support medicinal chemistry supply chains.

Quote Request

Request a Quote for 9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.